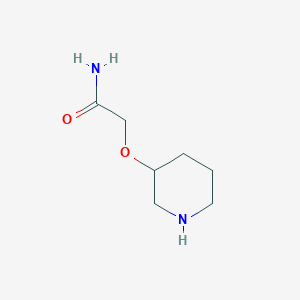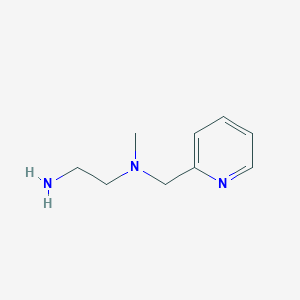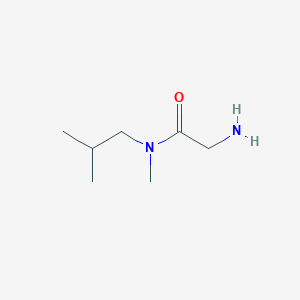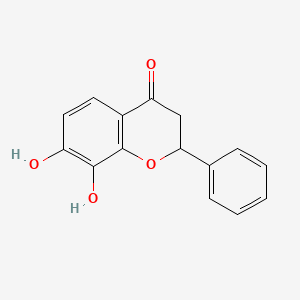![molecular formula C26H38O4 B1498126 1-O-[(1S,5R)-3,3,5-Trimethylcyclohexyl] 2-O-[(1R,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate CAS No. 245652-82-8](/img/structure/B1498126.png)
1-O-[(1S,5R)-3,3,5-Trimethylcyclohexyl] 2-O-[(1R,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate
Übersicht
Beschreibung
1-O-[(1S,5R)-3,3,5-Trimethylcyclohexyl] 2-O-[(1R,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate is a useful research compound. Its molecular formula is C26H38O4 and its molecular weight is 414.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-O-[(1S,5R)-3,3,5-Trimethylcyclohexyl] 2-O-[(1R,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-O-[(1S,5R)-3,3,5-Trimethylcyclohexyl] 2-O-[(1R,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Application in Plasticizers
1,2-Cyclohexane dicarboxylic acid diisononyl ester, a compound structurally related to 1-O-[(1S,5R)-3,3,5-Trimethylcyclohexyl] 2-O-[(1R,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate, has been studied for its application as a new generation plasticizer. These plasticizers are used instead of dialkyl benzene-1,2-dicarboxylate to enhance the flexibility of polymers, primarily PVC. This shift is aimed at reducing the toxic effects on human health during their release from polymers to the environment (Dziwiński, Poźniak & Lach, 2017).
Application in Polymer Testing
Compounds similar to the one have been utilized in polymer testing studies. These studies involve identifying compounds through methods like gas chromatography – mass spectrometry (GC/MS) and electrospray - mass spectrometry (ESI/MS), which are critical in determining the chemical structures and compositions of various polymers (Dziwiński, Poźniak & Lach, 2017).
Application in Molecular Synthesis
The synthesis of molecular structures such as tris(benzocyclobutadieno)benzene, which features a central benzene ring, has been explored. Such syntheses involve complex processes like palladium-catalyzed alkynylations followed by cobalt-catalyzed cyclobutabenzoannelations. These methodologies are significant in advancing the understanding and manipulation of molecular structures in the field of organic chemistry (Diercks & Vollhardt, 1986).
Application in Photoreactions and Rearrangements
Compounds such as 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, related to the compound , have been studied for their photochemical and acid-catalyzed rearrangements. These studies provide insights into molecular transformations and reactions under different conditions, which are vital for understanding reaction mechanisms and pathways in organic chemistry (Schultz & Antoulinakis, 1996).
Eigenschaften
IUPAC Name |
1-O-[(1S,5R)-3,3,5-trimethylcyclohexyl] 2-O-[(1R,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18+,19-,20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHBXDPWCKSOLE-FGYAAKKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@H]3C[C@@H](CC(C3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334422 | |
| Record name | (1R,5S)-3,3,5-Trimethylcyclohexyl (1S,5R)-3,3,5-trimethylcyclohexyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-[(1S,5R)-3,3,5-Trimethylcyclohexyl] 2-O-[(1R,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate | |
CAS RN |
245652-82-8 | |
| Record name | (1R,5S)-3,3,5-Trimethylcyclohexyl (1S,5R)-3,3,5-trimethylcyclohexyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Ethyl-4-[7-(1-ethylquinolin-4(1H)-ylidene)hepta-1,3,5-trien-1-yl]quinolin-1-ium iodide](/img/structure/B1498062.png)


![2-[(3,4-Difluorophenyl)carbamoyl]benzoic acid](/img/structure/B1498070.png)
![Methyl 1-[(2E)-but-2-enoyl]prolinate](/img/structure/B1498072.png)
![(2E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B1498075.png)

![2-Chloro-1-(2,2-dimethyl-2H-benzo[B][1,4]thiazin-4(3H)-YL)ethanone](/img/structure/B1498085.png)
